molecular formula C17H17NO3S B2474914 N-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049512-70-0

N-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2474914
CAS No.: 1049512-70-0
M. Wt: 315.39
InChI Key: CKKCJMYRHQRIOS-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C17H17NO3S and its molecular weight is 315.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c19-16(17(7-1-2-8-17)15-4-3-9-22-15)18-12-5-6-13-14(10-12)21-11-20-13/h3-6,9-10H,1-2,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKCJMYRHQRIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic route may include the formation of the benzodioxole and thiophene derivatives followed by cyclization and amide formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzodioxole structures. For example, derivatives of benzodioxole have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. These compounds often induce apoptosis and inhibit DNA synthesis, which are critical mechanisms in cancer therapy.

Table 1: Cytotoxic Effects of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54910.5Induces apoptosis
Compound 5C612.0Disturbs mitochondrial potential
This compoundTBDTBDTBD

Enzyme Inhibition

In addition to anticancer activity, some benzodioxole derivatives have been evaluated for their inhibitory effects on cholinesterases (AChE and BuChE). However, studies indicate that the anticancer activity does not correlate with cholinesterase inhibition, suggesting distinct pathways for these biological effects .

Case Studies

A notable case study involved the evaluation of a series of benzodioxole-based thiosemicarbazone derivatives, where one compound demonstrated significant cytotoxicity against A549 cells while exhibiting low toxicity to normal NIH/3T3 fibroblast cells. This selectivity is crucial for developing effective cancer therapeutics that minimize side effects on healthy tissues .

Mechanistic Insights

Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in cancer progression. The binding affinity and interaction patterns provide insights into how these compounds may exert their biological effects at the molecular level.

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